molecular formula C12H12N2O B8162792 2-(4-Ethylphenyl)-pyrimidin-5-ol

2-(4-Ethylphenyl)-pyrimidin-5-ol

Cat. No.: B8162792
M. Wt: 200.24 g/mol
InChI Key: YJFAMUTWWPCVRT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-pyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5 and a 4-ethylphenyl substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets.

Properties

IUPAC Name

2-(4-ethylphenyl)pyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-13-7-11(15)8-14-12/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFAMUTWWPCVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-pyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with guanidine in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions typically include:

    Condensation: 4-ethylbenzaldehyde and guanidine are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of 2-(4-Ethylphenyl)-pyrimidin-5-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-pyrimidin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and differentiating features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference ID
2-(4-Ethylphenyl)-pyrimidin-5-ol Pyrimidin-5-ol 4-Ethylphenyl (C2), -OH (C5) 200.24* Not explicitly reported (inferred)
5-(4-Ethylphenyl)pyrimidin-2-ol Pyrimidin-2-ol 4-Ethylphenyl (C5), -OH (C2) 200.24 Unknown (positional isomer)
iCRT3 (oxazole derivative) Oxazole 4-Ethylphenyl, sulfanyl, acetamide 413.52 Wnt/β-catenin pathway inhibition
7-Amino-5-(4-ethylphenyl)oxazolo[5,4-d]pyrimidine Oxazolopyrimidine 4-Ethylphenyl, amino 293.31* Cytokinin-like activity
Quinoline derivative (Castro et al.) Quinoline 4-Ethylphenyl, isopentylamine 320.44* BVDV RdRp inhibition

Key Comparative Findings

Positional Isomerism: Pyrimidin-5-ol vs. Pyrimidin-2-ol

The positional isomer 5-(4-Ethylphenyl)pyrimidin-2-ol (hydroxyl at C2) shares the same molecular formula as the target compound but differs in substituent arrangement. This difference likely alters hydrogen-bonding capacity and electronic distribution. For instance, a C5-hydroxyl group may engage in stronger interactions with polar residues in enzymatic active sites compared to a C2-hydroxyl group, affecting target selectivity .

Core Heterocycle Variations
  • Pyrimidine vs. Quinoline: The quinoline derivative () features a fused benzene-pyridine ring system, enabling deeper penetration into hydrophobic pockets (e.g., viral RdRp). In contrast, the smaller pyrimidine core of 2-(4-Ethylphenyl)-pyrimidin-5-ol may limit such interactions but improve metabolic stability .
  • Oxazole vs. Pyrimidine : iCRT3 () uses an oxazole core with a sulfanyl-acetamide side chain, enabling β-catenin binding. The pyrimidine core of the target compound lacks the conformational flexibility of oxazole, which could reduce Wnt pathway affinity but increase specificity for pyrimidine-dependent targets (e.g., kinases) .
Substituent Effects

The 4-ethylphenyl group is a common feature in several analogs (e.g., ’s oxazolopyrimidine). This substituent enhances hydrophobic interactions with protein pockets, as seen in the cytokinin-like activity of 7-amino-5-(4-ethylphenyl)oxazolo[5,4-d]pyrimidine, where the 4-ethylphenyl group stabilizes binding to cytokinin receptors . Similarly, in the target compound, this group may facilitate interactions with hydrophobic domains in enzymes or receptors.

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